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Core Science & Biosynthesis

Foundational

Advanced Crystallographic Profiling: X-Ray Diffraction and Conformational Analysis of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one

Executive Summary In modern drug discovery, the transition from planar aromatic systems to sp3 -rich architectures—often termed "escaping from flatland"—has driven the demand for rigid, three-dimensional scaffolds. Spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar aromatic systems to sp3 -rich architectures—often termed "escaping from flatland"—has driven the demand for rigid, three-dimensional scaffolds. Spirocyclic compounds, characterized by two rings sharing a single tetrahedral carbon atom, offer exceptional metabolic stability and predictable vector projections for pharmacophore mapping.

2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one is a highly valuable building block in this paradigm [1]. Comprising a cyclobutane ring and a tetrahydropyran-3-one derivative fused at a central spiro carbon, its exact three-dimensional conformation dictates its reactivity and binding affinity. This whitepaper provides an in-depth technical guide on the crystallographic profiling, conformational dynamics, and Single-Crystal X-Ray Diffraction (SCXRD) methodologies required to accurately determine the solid-state structure of this specific spirocycle.

Structural and Conformational Dynamics

Before initiating crystallization, it is critical to understand the intrinsic conformational behavior of the 5-oxaspiro[3.5]nonan-8-one system. The causality behind our experimental choices in X-ray diffraction stems directly from the molecule's unique symmetry and ring strain.

The "Frozen" Chirality of the Solid State

While the molecule features a symmetric cyclobutane ring (due to the gem-dimethyl group at C2), the 6-membered oxane ring is asymmetric (an oxygen at C5 and a ketone at C8). In solution, the oxane ring undergoes rapid chair-to-chair interconversion, rendering the molecule time-averaged achiral.

However, in the solid state, this dynamic motion freezes. The molecule must adopt a specific, chiral chair conformation to pack efficiently into a crystal lattice. Consequently, 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one is expected to crystallize as a racemate of enantiomeric conformations, typically within a centrosymmetric space group such as P21​/c or C2/c . Similar solid-state conformational locking has been observed and validated via X-ray analysis in other highly substituted spirocyclic systems [3].

Ring Strain and Orthogonality

The spiro carbon (C4) is forced to deviate from the ideal tetrahedral angle (109.5°) due to the strain of the 4-membered cyclobutane ring, which typically exhibits a C-C-C angle of ~90°. To compensate, the angle extending into the 6-membered oxane ring often expands to ~112–115°. The two rings are strictly orthogonal to one another, a hallmark of spirocyclic geometry that minimizes steric clash between the equatorial protons of the oxane ring and the puckered cyclobutane ring [2].

ConformationalLogic A 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one (Solution State: Time-Averaged Achiral) B Cyclobutane Ring (Puckered 'Butterfly' Conformation) A->B C Oxane Ring (Rapid Chair-Flip) A->C D Solid-State Crystallization (Thermal Motion Freezes) B->D C->D E Conformational Locking (Chiral Chair Adopted) D->E F Centrosymmetric Space Group (e.g., P2₁/c with Racemic Packing) E->F

Fig 1: Conformational symmetry breaking during solid-state crystallization.

Experimental Methodologies: Crystallization and SCXRD

Due to its relatively low molecular weight (168.23 g/mol ) and the presence of a volatile ketone moiety, 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one may present as a low-melting solid or a viscous liquid at room temperature. To ensure absolute trustworthiness in structural determination, two self-validating protocols are provided: Direct Cryo-Crystallization and Chemical Derivatization.

Protocol A: Chemical Derivatization (Recommended for Liquids)

Transforming the ketone into a highly crystalline derivative (e.g., a 2,4-dinitrophenylhydrazone) increases molecular weight, adds π−π stacking interactions, and drastically improves crystallization propensity [4].

  • Hydrazone Formation: Dissolve 1.0 eq of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one in absolute ethanol. Add 1.1 eq of 2,4-dinitrophenylhydrazine (Brady's reagent) and a catalytic amount of sulfuric acid.

  • Reaction & Isolation: Stir at 50°C for 2 hours. Cool to 0°C to precipitate the hydrazone derivative. Filter and wash with cold ethanol.

  • Vapor Diffusion Crystallization: Dissolve the derivative in a minimum volume of dichloromethane (DCM) in a small inner vial. Place this inside a larger vial containing hexanes (antisolvent). Seal the outer vial and allow vapor diffusion to occur over 3–5 days at 4°C.

  • Harvesting: Harvest the resulting deep-orange/red block crystals directly into inert perfluoropolyether oil to prevent solvent loss.

Protocol B: Direct SCXRD via Low-Temperature Mounting

If the pure compound is a solid at room temperature, direct analysis is preferred to observe the unperturbed oxane ring conformation.

  • Slow Evaporation: Dissolve the compound in a 1:1 mixture of ethyl acetate and heptane. Puncture the cap with a single needle hole and allow slow evaporation at 4°C over 7 days.

  • Crystal Mounting: Working rapidly under a stereomicroscope, select a single, clear, block-shaped crystal (optimal size ~0.2 x 0.2 x 0.1 mm). Mount the crystal on a MiTeGen loop using paratone oil.

  • Cryo-Cooling: Immediately transfer the loop to the goniometer head under a steady stream of dry nitrogen gas at 100 K. The rapid cooling vitrifies the oil (preventing ice rings) and minimizes thermal atomic displacement parameters (ADPs).

  • Data Collection: Use a microfocus X-ray diffractometer equipped with Cu K α radiation ( λ=1.54184 Å). Cu radiation is chosen over Mo to maximize diffraction intensity for light-atom (C, H, O) structures.

  • Integration & Scaling: Integrate the frames using APEX3 or CrysAlisPro. Apply multi-scan absorption corrections (SADABS).

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

SCXRDWorkflow N1 Sample Prep (Vapor Diffusion) N2 Crystal Selection (Under Oil) N1->N2 N3 Cryo-Mounting (100 K N₂ Stream) N2->N3 N4 Diffraction (Cu Kα Source) N3->N4 N5 Phasing (SHELXT) N4->N5 N6 Refinement (Anisotropic, SHELXL) N5->N6

Fig 2: Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Expected Crystallographic Parameters

Based on high-resolution X-ray analyses of analogous spirocyclic ketones and oxane systems [2, 3], the following quantitative geometric parameters are expected for the refined structure of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one.

Note: Data is summarized to reflect the typical structural profile of this specific scaffold.

Structural ParameterExpected Value (Å or °)Crystallographic Significance
Spiro C–C Bond (C4–C1/C3) 1.54 – 1.56 ÅElongated due to cyclobutane ring strain.
Spiro C–O Bond (C4–O5) 1.42 – 1.44 ÅStandard ether linkage, shortened by anomeric-like effects.
Ketone C=O Bond (C8=O) 1.20 – 1.22 ÅConfirms the sp2 hybridization at C8.
Cyclobutane Angle (C1–C4–C3) 88.0° – 90.5°Severe deviation from tetrahedral ideal (109.5°).
Oxane Angle (O5–C4–C9) 112.0° – 115.0°Expanded to compensate for cyclobutane compression.
Oxane Conformation ChairConfirmed by Cremer-Pople puckering parameters ( QT​≈0.55 Å).
Cyclobutane Puckering ~20° – 25°"Butterfly" fold to relieve torsional eclipsing of C-H bonds.
Data Interpretation and Validation

The trustworthiness of the final crystallographic model ( R1​ value) should be ≤5.0% . The displacement ellipsoids (ADPs) of the gem-dimethyl groups at C2 must be carefully inspected; if they appear highly elongated, it indicates rotational disorder or slight positional variations within the crystal lattice, which may require modeling over two discrete positions with fractional occupancies.

Conclusion

Determining the exact crystal structure of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one requires a nuanced approach to both crystallization and X-ray diffraction. By understanding the interplay between its time-averaged solution symmetry and its locked, chiral solid-state conformation, researchers can accurately interpret the resulting electron density maps. Whether utilizing direct cryo-crystallization or chemical derivatization, the rigorous protocols outlined herein ensure high-fidelity structural data, empowering downstream applications in rational drug design and synthetic methodology.

References

  • Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters (2005). American Chemical Society. Available at: [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. PMC / National Institutes of Health. Available at: [Link]

  • Single crystal structure and opto-electronic properties of oxidized Spiro-OMeTAD. Chemical Communications (RSC Publishing). Available at:[Link]

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 2,2-Dimethyl-5-oxaspirononan-8-one: A Next-Generation Fsp3-Rich Scaffold

Thermodynamic Stability and Physicochemical Profiling of 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one: A Next-Generation Fsp3-Rich Scaffold Executive Summary The drive to increase the fraction of sp³-hybridized carbons (Fsp³) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Physicochemical Profiling of 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one: A Next-Generation Fsp3-Rich Scaffold

Executive Summary

The drive to increase the fraction of sp³-hybridized carbons (Fsp³) in modern drug discovery has catalyzed the development of complex spirocyclic scaffolds[1]. By escaping the "flatland" of traditional planar aromatics, spirocycles offer enhanced three-dimensionality, improved aqueous solubility, and modulated metabolic clearance[2]. Among these, 2,2-Dimethyl-5-oxaspiro[3]nonan-8-one (CAS: 1936034-66-0) has emerged as a highly versatile building block[4].

This technical guide provides an in-depth analysis of the thermodynamic stability, conformational dynamics, and physical properties of this specific oxaspiro scaffold. Designed for medicinal chemists and drug development professionals, this whitepaper establishes the causality behind the molecule's physical behavior and provides self-validating experimental protocols for its rigorous characterization.

Structural & Physicochemical Profiling

The architectural topology of 2,2-Dimethyl-5-oxaspiro[3]nonan-8-one consists of a tetrahydropyran-4-one core that is spiro-fused at its C2 position to a 2,2-dimethylcyclobutane ring. The strategic placement of the heteroatom (5-oxa) adjacent to the spiro center creates an α -tertiary ether, while the ketone at C8 provides a robust synthetic handle for downstream functionalization (e.g., reductive amination or Grignard addition)[5].

Table 1: Fundamental Physicochemical Properties
PropertyValueScientific Implication
CAS Number 1936034-66-0[4]Unique identifier for procurement and registry tracking.
Molecular Formula C₁₀H₁₆O₂High carbon-to-heteroatom ratio optimized for lipophilic efficiency.
Molecular Weight 168.23 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD).
Fsp³ (Fraction of sp³ Carbons) 0.90 (9 out of 10)Exceptional 3D character; correlates with higher clinical success rates.
Topological Polar Surface Area ~26.3 ŲExcellent membrane permeability; optimal for CNS-targeted library design.
Ring Strain Energy (Cyclobutane) ~26 kcal/molDrives thermodynamic reactivity under forced degradation conditions.

Note: While some machine-aggregated databases may misattribute extreme density values to spiro compounds, the predicted density of this unhalogenated aliphatic system is ~1.05 g/cm³, consistent with similar oxaspiroalkanes.

Thermodynamic Stability & Conformational Dynamics

The thermodynamic stability of 2,2-Dimethyl-5-oxaspiro[3]nonan-8-one is governed by a delicate balance between the inherent ring strain of the cyclobutane moiety and the conformational rigidity imposed by the spirocyclic fusion[6].

Causality of Conformational Locking

In a standard unhindered tetrahydropyran ring, rapid chair-chair interconversion occurs at room temperature. However, in this scaffold, the spiro-fusion at C4 drastically alters the energy landscape:

  • The Thorpe-Ingold Effect: The geometric compression of the internal angle within the cyclobutane ring forces an expansion of the external angle at the spiro carbon, rigidifying the adjacent bonds in the 6-membered oxane ring.

  • Steric Gearing of the 2,2-Dimethyl Group: The gem-dimethyl substitution at position 2 of the cyclobutane ring (opposite the spiro carbon) creates a significant steric bulk. To minimize 1,3-diaxial clashes with the axial protons of the oxane ring, the molecule is thermodynamically locked into a single preferred chair conformation where the cyclobutane ring sits in a pseudo-equatorial orientation relative to the oxane oxygen.

Thermodynamic Degradation Pathways

While stable under ambient physiological conditions, the molecule possesses a thermodynamic sink due to the ~26 kcal/mol strain energy of the cyclobutane ring[7]. Under extreme thermal stress or strong Lewis acid catalysis, the α -tertiary ether bond (C4–O5) becomes susceptible to cleavage, leading to strain-relief ring opening.

G A 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one (Stable Chair Conformer) B Thermal Stress / Acidic Catalysis (Activation Energy Barrier) A->B Heat/H+ C Spiro-Ring Opening (Relief of Cyclobutane Strain) B->C ΔG ‡ D Degradation Products (Acyclic / Rearranged) C->D Thermodynamic Sink

Thermodynamic degradation pathway of the spirocyclic scaffold under thermal/acidic stress.

Experimental Methodologies for Stability Profiling

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to differentiate between instrument artifacts and genuine thermodynamic phenomena.

Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Objective: To map the thermal stability limits and quantify the strain-energy release upon thermal decomposition. Self-Validation Mechanism: Cyclobutanone is run in parallel as an internal standard to calibrate the exotherm of the 4-membered ring opening.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 2,2-Dimethyl-5-oxaspiro[3]nonan-8-one[4] into a hermetically sealed aluminum pan. Prepare an identical blank pan.

  • TGA Pre-Screen: Run TGA from 25°C to 400°C at 10°C/min under a nitrogen purge (50 mL/min) to establish the onset of mass loss ( Td​ ).

  • DSC Execution: Program the DSC to ramp from 25°C to a temperature 20°C below the established Td​ at a rate of 5°C/min.

  • Data Analysis: Identify the endothermic melting peak ( Tm​ ) and any subsequent exothermic events. An exotherm prior to mass loss indicates a thermodynamically driven, strain-releasing structural rearrangement (e.g., spiro-ring opening) rather than simple vaporization.

Forced Degradation Profiling

Objective: To evaluate the chemical stability of the ether and ketone functionalities under accelerated stress conditions. Self-Validation Mechanism: Mass balance tracking. The sum of the parent API peak area and all degradant peak areas (corrected for UV/MS response factors) must equal 100% ± 2% of the initial concentration.

Step-by-Step Protocol:

  • Stock Solution: Prepare a 1.0 mg/mL solution of the compound in HPLC-grade Acetonitrile.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. (Targets the α -tertiary ether).

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. (Targets the C8 ketone via potential aldol condensation).

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2​O2​ . Incubate at room temperature for 24 hours.

  • Quenching & Analysis: Neutralize the acid/base samples. Analyze all aliquots via LC-MS using a C18 column and a water/acetonitrile gradient. Calculate the degradation kinetics based on the disappearance of the parent mass ( m/z 169.1 [M+H]+ ).

Workflow S1 Sample Prep (CAS: 1936034-66-0) S2 Thermal Analysis (DSC / TGA) S1->S2 S3 Forced Degradation (Acid/Base/Oxidation) S1->S3 S5 Thermodynamic Profile Generation S2->S5 Heat Flow Data S4 LC-MS / NMR Quantification S3->S4 Aliquots S4->S5 Kinetic Data

Self-validating experimental workflow for physicochemical and thermodynamic profiling.

Synthetic Utility & Drug Design Implications

The strategic incorporation of the 5-oxa atom in this spiro[3]nonane system is not merely structural; it is profoundly functional.

  • Basicity Modulation: When the C8 ketone is converted into an amine via reductive amination, the inductive electron-withdrawing effect of the 5-oxa ether oxygen lowers the pKa​ of the resulting amine[2]. This is a critical tactic in medicinal chemistry to mitigate hERG liability and improve membrane permeability.

  • Metabolic Shielding: The 2,2-dimethyl substitution on the cyclobutane ring acts as a steric shield, blocking cytochrome P450-mediated oxidation at the otherwise vulnerable cyclobutane methylenes.

  • Bioisosterism: The overall scaffold serves as a highly rigid, metabolically stable bioisostere for morpholine or piperidine rings, offering superior thermodynamic stability while maintaining the necessary hydrogen bond acceptor (HBA) vectors required for target engagement[1].

References

  • Buy 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole (EVT-13799509) - EvitaChem (Source of inventory and structural nomenclature for 2,2-Dimethyl-5-oxaspiro[3]nonan-8-one). EvitaChem.5[5]

  • CAS:2177259-17-31-Oxaspiro[5.5]undecan-9-one, 2 ... - 毕得医药 (Source of CAS Registry Number 1936034-66-0). Bidepharm. 4[4]

  • Accela ChemBio Inc. (Page 30) @ ChemBuyersGuide.com, Inc. (Source of Molecular Formula C10H16O2 verification). ChemBuyersGuide.

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities (Source on spiro[3]nonane utility and Fsp3 push). Chemical Reviews - ACS Publications. 1[1]

  • Spirocyclic Oxetanes: Synthesis and Properties (Source on physicochemical property modulation via oxaspirocycles). ResearchGate. 2[2]

  • The Thermodynamic Landscape of a Strained... (Source on thermodynamic stability and ring strain of spirocyclic fusions). Benchchem. 7[7]

  • Utilizing Allenic Acids and Heterocyclic Diazo Compounds in the Synthesis of Polysubstituted Spirocyclic Butenolides... (Source on thermodynamic stability calculations and Gibbs free energy in spiro systems). The Journal of Organic Chemistry - ACS Publications. 6[6]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 2,2-Dimethyl-5-oxaspirononan-8-one

Application Note: Reductive Amination Protocols for 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reductive Amination Protocols for 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Strategic Rationale

In modern drug discovery, the strategic transition from flat, aromatic molecules to highly saturated, three-dimensional architectures is a proven tactic to improve clinical success rates. This paradigm, famously termed the "escape from flatland" , relies heavily on increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) to enhance target selectivity, aqueous solubility, and metabolic stability.

Spirocyclic scaffolds, particularly oxa-spirocycles, have emerged as elite bioisosteres for traditional saturated heterocycles like morpholines and piperidines . 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one is a highly specialized building block featuring a cyclobutane ring with gem-dimethyl substitution spiro-fused to a tetrahydropyran-4-one derivative. The incorporation of the oxygen atom within the spirocyclic unit dramatically improves water solubility, while the dense steric environment provides robust protection against oxidative metabolism. Converting the C8 ketone of this scaffold into an amine via reductive amination is a critical gateway reaction to generate novel, high- Fsp3​ basic centers for lead optimization.

Mechanistic Causality & Reagent Selection

Reductive amination is a two-step cascade: the condensation of an amine with a ketone to form an intermediate iminium ion (or imine), followed by the in situ reduction of this intermediate to the corresponding alkylated amine. The structural complexity of 2,2-dimethyl-5-oxaspiro[1]nonan-8-one necessitates precise reagent selection:

  • Steric Hindrance: The spiro center at C4 and the adjacent gem-dimethyl groups create a sterically demanding environment around the C8 ketone. This restricts the approach vector of the incoming amine, slowing down hemiaminal formation.

  • Reagent Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the gold-standard reducing agent for this transformation . The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride. This prevents the premature reduction of the ketone to an alcohol, allowing the sterically hindered iminium ion sufficient time to form before reduction occurs.

  • Lewis Acid Activation: For weakly nucleophilic amines (e.g., anilines) or highly hindered primary amines (e.g., tert-butylamine), direct reductive amination fails. In these cases, an indirect protocol utilizing Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is required. The Lewis acid strongly activates the ketone and acts as a dehydrating agent, driving the equilibrium toward the imine prior to the introduction of the reducing agent.

Process Optimization Data

The following table summarizes the optimized parameters for the reductive amination of 2,2-dimethyl-5-oxaspiro[1]nonan-8-one across various amine classes.

EntryAmine ClassProtocol TypeReducing AgentAdditive / Lewis AcidSolventConversion (%)
1Unhindered Primary (e.g., Benzylamine)Direct NaBH(OAc)3​ AcOH (1.0 eq)DCE>95%
2Unhindered Secondary (e.g., Morpholine)Direct NaBH(OAc)3​ AcOH (1.5 eq)DCE88%
3Weakly Basic (e.g., Aniline)Direct NaBH(OAc)3​ AcOH (2.0 eq)DCE<20%
4Weakly Basic (e.g., Aniline)Indirect NaBH4​ Ti(OiPr)4​ (2.0 eq)THF85%
5Sterically Hindered (e.g., t-Butylamine)Indirect NaBH3​CN Ti(OiPr)4​ (2.0 eq)THF78%

Experimental Workflows

RA_Workflow Start 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one + Target Amine Cond1 Amine Nucleophilicity & Steric Bulk? Start->Cond1 PathA Unhindered 1° / 2° Amine (Direct RA) Cond1->PathA High PathB Hindered / Weakly Basic (Indirect RA) Cond1->PathB Low StepA1 Solvent: DCE (0.1 - 0.2 M) Additive: 1.0 - 1.5 eq AcOH PathA->StepA1 StepB1 Solvent: THF/DCE Lewis Acid: 2.0 eq Ti(OiPr)4 Stir 12h (Imine Formation) PathB->StepB1 StepA2 Reagent: 1.5 eq NaBH(OAc)3 Stir 12-24h at RT StepA1->StepA2 Workup Quench: Sat. NaHCO3 Extraction: EtOAc or DCM StepA2->Workup StepB2 Reagent: 1.5 eq NaBH4 / NaBH3CN Stir 6-12h at RT StepB1->StepB2 StepB2->Workup Product Spirocyclic Amine Product (High Fsp3 Bioisostere) Workup->Product

Figure 1: Decision matrix and workflow for the reductive amination of 2,2-dimethyl-5-oxaspiro[1]nonan-8-one.

Detailed Methodologies

These protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and causality-driven workup procedures to ensure reproducible isolation of the target spirocyclic amines.

Protocol A: Direct Reductive Amination (For Unhindered Amines)

Use this protocol for standard aliphatic primary and secondary amines.

  • Reaction Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-5-oxaspiro[1]nonan-8-one (1.0 equiv, 1.0 mmol) and the target amine (1.1 equiv, 1.1 mmol).

  • Solvent & Catalyst: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M. Add glacial acetic acid (1.0 to 1.5 equiv). Causality Note: Acetic acid catalyzes the formation of the iminium ion. For secondary amines, 1.5 equiv is strictly required to drive the equilibrium.

  • Reduction: Stir the mixture at room temperature for 30 minutes to pre-form the intermediate. Portion-wise, add NaBH(OAc)3​ (1.5 equiv, 1.5 mmol). The reaction is mildly exothermic; maintain at room temperature under a nitrogen atmosphere for 12–24 hours.

  • In-Process Control (IPC): Monitor via TLC or LC-MS. Self-Validation Tip: Because the aliphatic spirocycle lacks a UV chromophore, TLC plates must be visualized using a Phosphomolybdic Acid (PMA) or Potassium Permanganate ( KMnO4​ ) stain.

  • Workup Causality: Once the ketone is consumed, quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE). Causality Note: The basic quench is mandatory. It neutralizes the acetic acid, preventing the newly formed basic amine from partitioning into the aqueous layer as an acetate salt, while simultaneously decomposing unreacted borohydride.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (typically using a gradient of DCM/MeOH with 1% NH4​OH to prevent amine streaking).

Protocol B: Indirect Reductive Amination (For Hindered/Weak Amines)

Use this protocol for anilines, tert-butylamine, or other sterically encumbered nucleophiles.

  • Imine Formation: In a strictly anhydrous flask under argon, dissolve 2,2-dimethyl-5-oxaspiro[1]nonan-8-one (1.0 equiv, 1.0 mmol) and the target amine (1.2 equiv, 1.2 mmol) in anhydrous THF (0.2 M).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 2.0 equiv, 2.0 mmol) dropwise via syringe. Stir the reaction at room temperature for 12 hours. Causality Note: The oxophilic titanium forces the dehydration of the hindered hemiaminal, locking the intermediate as a stable imine/titanium complex.

  • Reduction: Cool the flask to 0 °C. Add a solution of NaBH4​ (1.5 equiv) in anhydrous ethanol (2 mL) dropwise. Stir for an additional 6 hours, allowing the reaction to warm to room temperature.

  • Titanium Quench (Critical Step): Quench the reaction by adding water (2 mL) or 1M NaOH (2 mL). Self-Validation Tip: This will immediately generate a thick, white precipitate of titanium dioxide ( TiO2​ ). Do not attempt to separate the layers directly.

  • Filtration & Workup: Add Celite (approx. 2 grams) directly to the flask and stir for 10 minutes. Filter the entire suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate ( 3×15 mL). Causality Note: The Celite prevents the fine TiO2​ particulates from blinding the filter paper and creating intractable emulsions.

  • Isolation: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na2​SO4​ , and concentrate. Purify the resulting crude spirocyclic amine via flash chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Application

Application Note: 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one as a Next-Generation Bioisostere in Lead Optimization

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Guide & Experimental Protocols Executive Summary The modern drug discovery paradigm is increasingly shift...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Guide & Experimental Protocols

Executive Summary

The modern drug discovery paradigm is increasingly shifting away from planar, high-aromaticity molecules toward structurally complex, three-dimensional architectures—a movement colloquially termed "escaping flatland"[1]. Incorporating spirocyclic scaffolds into lead compounds has proven to be a highly effective strategy for improving physicochemical properties, including metabolic stability, aqueous solubility, and target selectivity[2].

This application note details the structural rationale and practical laboratory protocols for utilizing 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one (CAS: 1936034-66-0)[3] as a premium bioisostere for traditional flat heterocycles such as morpholine, piperidine, and piperazine. By leveraging the reactive 8-one moiety as an exit vector, medicinal chemists can seamlessly integrate this scaffold to overcome critical pharmacokinetic (PK) liabilities.

Structural Rationale & Physicochemical Profiling

The Causality of Spirocyclic Bioisosterism

Traditional saturated heterocycles like morpholine are ubiquitous in drug design due to their favorable hydrogen-bond acceptor profiles. However, they are highly susceptible to cytochrome P450 (CYP450)-mediated α -carbon oxidation, leading to high intrinsic clearance ( CLint​ ) and toxic metabolite formation[4].

Replacing a morpholine or piperidine ring with the 2,2-dimethyl-5-oxaspiro[3.5]nonane system introduces three distinct mechanistic advantages[5]:

  • Elevated Fsp3​ Fraction: The spirocyclic core significantly increases the fraction of sp3 -hybridized carbons, which statistically correlates with higher clinical success rates due to improved solubility and reduced off-target toxicity[1].

  • Steric Shielding via Gem-Dimethyls: The 2,2-dimethyl substitution on the cyclobutane ring creates a localized steric bulk that shields the adjacent spiro-center and the oxa-ring from enzymatic docking, drastically reducing oxidative liability.

  • Rigidified Exit Vectors: The spiro-fusion locks the molecule into a specific bioactive conformation. This minimizes the entropic penalty upon target binding, often resulting in enhanced potency compared to flexible linear or monocyclic analogs[2],[6].

Data Presentation: Comparative Metrics

The following table summarizes the theoretical and observed physicochemical shifts when replacing a standard morpholine appendage with the 2,2-dimethyl-5-oxaspiro[3.5]nonane scaffold.

Metric / PropertyStandard Morpholine2,2-Dimethyl-5-oxaspiro[3.5]nonaneCausality / Impact on Drug Profile
Fsp3​ Fraction Moderate (1.0 for the ring)High (1.0 for the ring system)Enhances 3D character; improves solubility.
Metabolic Stability Low to ModerateHighSteric hindrance blocks α -oxidation.
Lipophilicity (LogD) Baseline+0.5 to +1.2The gem-dimethyl group increases lipophilicity, useful for CNS penetration.
Conformational Entropy High (Chair/Boat flips)Low (Rigidified)Reduces entropic penalty upon target binding.
hERG Liability Often High (if basic amine)ReducedLower basicity/altered pKa mitigates off-target ion channel binding.

Workflow Visualization

To successfully integrate this spirocycle into a drug discovery pipeline, cross-functional coordination between synthetic chemistry and in vitro pharmacology is required.

LeadOpt Start Identify PK Liability (e.g., Morpholine Cleavage) Design Bioisosteric Design Select 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one Start->Design Synthesis Scaffold Integration (Reductive Amination at C8) Design->Synthesis Validation In Vitro ADME Profiling (HLM Stability & LogD) Synthesis->Validation Decision Candidate Advancement Validation->Decision

Figure 1: Lead optimization workflow utilizing spirocyclic bioisosteric replacement.

Experimental Protocols

Protocol 1: Late-Stage Scaffold Integration via Reductive Amination

This protocol describes the self-validating synthesis of a secondary or tertiary amine by coupling a primary/secondary amine-containing drug core with the 8-one moiety of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one.

Causality & Expert Insight: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride ( NaBH4​ ). STAB is a milder reducing agent that requires an acidic environment to function optimally. It selectively reduces the transient imine/iminium ion without over-reducing the starting spiro-ketone to its corresponding alcohol (spiro[3.5]nonan-8-ol)[5].

Materials:

  • 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target amine (1.1 equiv) and 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one (1.0 equiv) in anhydrous DCE (0.2 M concentration) under an inert nitrogen atmosphere.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise. Rationale: The weak acid protonates the ketone oxygen, accelerating nucleophilic attack by the amine to form the intermediate iminium ion.

  • Self-Validation Checkpoint: Stir the mixture at room temperature for 2 hours. Withdraw a 10 μL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. Do not proceed until the mass of the intermediate imine/iminium is confirmed and the starting ketone peak is minimized.

  • Reduction: Cool the reaction vessel to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the core polarity) to yield the spirocycle-integrated lead compound.

Protocol 2: In Vitro Validation of Metabolic Stability (Microsomal Assay)

To prove the bioisosteric advantage of the spirocycle, the synthesized candidate must be tested against its flat-heterocycle predecessor.

Causality & Expert Insight: Human Liver Microsomes (HLM) contain a rich concentration of CYP450 enzymes. By measuring the parent compound's disappearance over time in the presence of NADPH (the required CYP cofactor), we can calculate the intrinsic clearance ( CLint​ ). A lower CLint​ directly validates the steric shielding hypothesis of the gem-dimethyl spiro-scaffold.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the spiro-candidate in DMSO. Dilute to a 1 μM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsome Addition: Add HLM to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 μL aliquot and immediately quench it in 150 μL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression ( k ) is used to calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Mechanistic Visualization: Metabolic Shielding

Mechanism Morpholine Standard Morpholine Core Exposed alpha-carbons Metabolism Rapid CYP450 Oxidation (High Intrinsic Clearance) Morpholine->Metabolism Liability Spiro 2,2-Dimethyl-5-oxaspiro[3.5]nonane Steric Shielding & High Fsp3 Stability Blocked alpha-oxidation (Prolonged Half-life) Spiro->Stability Bioisosteric Rescue

Figure 2: Mechanistic pathway of metabolic shielding by spirocyclic architecture.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at:[Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at:[Link]

Sources

Method

Application Note: Synthesis of Tertiary Spirocyclic Alcohols via Grignard Addition to 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one

Introduction and Scientific Context The integration of spirocyclic scaffolds into drug discovery pipelines has revolutionized the development of novel therapeutics by increasing the fraction of sp³-hybridized carbons (Fs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The integration of spirocyclic scaffolds into drug discovery pipelines has revolutionized the development of novel therapeutics by increasing the fraction of sp³-hybridized carbons (Fsp³). This structural complexity enhances target binding affinity, improves aqueous solubility, and mitigates off-target liabilities[1].

The compound 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one (CAS: 1936034-66-0) is a highly versatile building block featuring a spiro-fused tetrahydropyran-4-one and a gem-dimethyl cyclobutane ring[2],[3]. The functionalization of its C8 ketone via nucleophilic addition provides direct access to complex, three-dimensional tertiary alcohols. This application note details a field-proven, self-validating protocol for the Grignard addition to this spirocyclic ketone, ensuring high chemical yield and predictable stereochemical outcomes.

Mechanistic Insights and Causality

The addition of a Grignard reagent (RMgX) to a carbonyl group is a fundamental carbon-carbon bond-forming reaction[4]. However, applying this to a sterically hindered spirocycle requires precise control over reaction parameters.

  • Nucleophilic Addition vs. Enolization: Grignard reagents are not only potent nucleophiles but also strong bases[4]. Because 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one possesses α-protons adjacent to the C8 ketone, undesired acid-base reactions (enolization) can compete with nucleophilic addition. Causality: To suppress enolization, the reaction must be conducted at reduced temperatures (0 °C to -78 °C), which kinetically favors the nucleophilic attack pathway over proton abstraction.

  • Stereochemical Trajectory: The spiro[3.5]nonane system imposes significant facial bias. The tetrahydropyran ring adopts a chair conformation, and the bulky spiro-cyclobutane moiety at C4 creates a steric shield. Causality: Small nucleophiles (e.g., methylmagnesium bromide) typically undergo axial attack to avoid 1,3-diaxial interactions in the transition state, yielding the equatorial alcohol. Conversely, sterically demanding Grignard reagents may be forced into an equatorial attack, resulting in the axial alcohol[5].

Mechanism Ketone 2,2-Dimethyl-5-oxaspiro [3.5]nonan-8-one Coordination Mg2+ Coordination to Carbonyl Oxygen Ketone->Coordination Grignard R-MgX (Nucleophile) Grignard->Coordination Axial Axial Attack (Favored for small R) Coordination->Axial Steric Approach Equatorial Equatorial Attack (Favored for bulky R) Coordination->Equatorial Steric Approach Eq_Alcohol Equatorial Alcohol (Major Product) Axial->Eq_Alcohol Ax_Alcohol Axial Alcohol (Minor Product) Equatorial->Ax_Alcohol

Figure 1: Mechanistic pathway and stereochemical divergence during Grignard addition.

Quantitative Data and Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and critical reaction parameters must be strictly adhered to. Table 1 outlines the optimal reagent equivalents.

Table 1: Reagent Stoichiometry and Function

Reagent / MaterialMW ( g/mol )EquivalentsFunction
2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one168.231.00Electrophilic Substrate
Grignard Reagent (RMgX)Varies1.25 - 1.50Nucleophile / Alkylating Agent
Anhydrous THF or 2-MeTHFN/A0.2 MSolubilizing & Coordinating Solvent
Saturated NH₄Cl (aq)N/AExcesspH-Controlled Quenching Agent

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes an In-Process Control (IPC) to verify the success of the preceding step before moving forward, eliminating downstream failures.

Phase 1: Reagent Preparation and Quality Control
  • Glassware Preparation: Flame-dry a 2-neck round-bottom flask under a continuous stream of argon or nitrogen. Causality: Grignard reagents are violently destroyed by trace moisture[4].

  • Titration (IPC 1): Titrate the commercial or freshly prepared Grignard reagent using salicylaldehyde phenylhydrazone or iodine/LiCl in anhydrous THF.

    • Validation Check: A sharp color change indicates the exact active molarity. If the molarity is <80% of the expected value, discard and source fresh reagent to prevent stoichiometric imbalance.

Phase 2: Nucleophilic Addition
  • Substrate Solubilization: Dissolve 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous THF to achieve a 0.2 M solution.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath (0 °C) and stir for 10 minutes.

  • Reagent Addition: Add the titrated Grignard reagent (1.25 eq) dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that promote enolization and side-product formation.

  • Reaction Monitoring (IPC 2): After 2 hours of stirring at 0 °C, quench a 50 µL aliquot in 500 µL of saturated NH₄Cl and extract with ethyl acetate. Analyze the organic layer via TLC (Hexanes/EtOAc 7:3) or LC-MS.

    • Validation Check: The complete disappearance of the UV-active/stainable ketone spot and the appearance of a more polar spot confirms successful C-C bond formation.

Phase 3: Quenching and Purification
  • Controlled Quench: While maintaining the reaction at 0 °C, slowly add saturated aqueous NH₄Cl dropwise until gas evolution ceases. Causality: NH₄Cl buffers the aqueous phase (pH ~6), preventing the formation of intractable, gelatinous magnesium hydroxide (Mg(OH)₂) emulsions that trap the product[4].

  • Phase Separation (IPC 3): Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Validation Check: A crisp, clear phase boundary indicates successful sequestration of magnesium salts. If an emulsion persists, add 1 M HCl or Rochelle's salt (potassium sodium tartrate) to break it.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude tertiary alcohol via flash column chromatography.

Workflow Start Anhydrous Setup & Reagent Prep Titration Grignard Titration (IPC 1: Quality Control) Start->Titration Addition Slow Addition of RMgX to Ketone at 0 °C Titration->Addition Reaction Reaction Monitoring (IPC 2: TLC/LC-MS) Addition->Reaction Quench Sat. NH4Cl Quench (pH Control) Reaction->Quench Workup Phase Separation (IPC 3: Emulsion Check) Quench->Workup Product Purified Tertiary Spirocyclic Alcohol Workup->Product

Figure 2: Self-validating workflow for the Grignard addition to the spirocyclic ketone.

Troubleshooting Guide

Table 2: Common Failure Modes and Corrective Actions

ObservationRoot CauseCorrective Action
High recovery of starting ketone Grignard reagent degraded / EnolizationTitrate RMgX prior to use; lower reaction temperature to -78 °C to suppress acid-base reactions.
Emulsion during workup Precipitation of Mg(OH)₂Add 1M HCl or Rochelle's salt to solubilize magnesium salts and force phase separation.
Multiple product spots on TLC Diastereomeric mixture (Axial/Equatorial)Optimize Grignard bulkiness or separate diastereomers via preparative HPLC.

References

  • Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Available at:[Link][4]

  • ChemSrc. 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one (CAS 1936034-66-0) Properties and Suppliers. Available at:[Link][2]

  • ResearchGate. Spiro steroids via the Barbier–Grignard reaction of steroidal ketones with allyl bromide and magnesium. Available at:[Link][5]

  • Google Patents. WO2025090465A1 - Heteroaryl compounds for the treatment of pain. (Demonstrates the pharmaceutical application of the 5-oxaspiro[3.5]nonan-8-one scaffold). Available at:[1]

Sources

Application

Application Notes &amp; Protocols: Leveraging 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one for the Design of Novel Spirocyclic Scaffold Libraries

Abstract In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic molecules towards scaffolds with greater three-dimensionality. This strategic move, often termed "escaping...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic molecules towards scaffolds with greater three-dimensionality. This strategic move, often termed "escaping flatland," aims to enhance compound properties, including specificity, solubility, and metabolic stability, thereby improving clinical success rates.[1][2] Spirocyclic systems, characterized by two rings fused at a single quaternary carbon, are exemplary of this design philosophy, offering rigid, well-defined three-dimensional exit vectors for substituent placement.[3][4] This guide details the strategic application of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one , a versatile building block, in the design and synthesis of diverse spirocyclic compound libraries. We provide a comprehensive overview of its synthetic accessibility, key diversification protocols centered on its ketone functionality, and the advantageous physicochemical properties imparted by the spiro-oxetane motif.

Introduction: The Strategic Value of Spiro-Oxetanes

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry for their ability to project functional groups into chemical space in a precise and conformationally constrained manner.[4] This structural rigidity can lead to enhanced binding affinity and selectivity for protein targets.[4] Within this class, the incorporation of an oxetane ring offers significant advantages. The oxetane moiety, a four-membered cyclic ether, is a proven bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][5] Its inclusion frequently leads to marked improvements in key drug-like properties:

  • Enhanced Aqueous Solubility: The polar ether oxygen acts as a hydrogen bond acceptor, often improving solubility without a substantial increase in lipophilicity.[6]

  • Improved Metabolic Stability: The strained four-membered ring is generally more resistant to metabolic degradation compared to more common motifs.[1]

  • Reduced Lipophilicity: Replacing a lipophilic group (like a gem-dimethyl) with an oxetane can lower the overall logP of a molecule, a desirable trait for many drug candidates.

The subject of this guide, 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one , combines these benefits into a single, synthetically tractable building block, making it an ideal starting point for library construction.

The 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one Scaffold: A Gateway to Novel Chemical Space

The core scaffold possesses several features that make it an exceptional tool for library design.

  • Spirocyclic Core: Provides a rigid, three-dimensional framework.

  • Oxetane Ring: Confers the beneficial physicochemical properties discussed above. The gem-dimethyl substitution at the C2 position can enhance metabolic stability and provides a specific conformational lock.

  • Versatile Ketone Handle: The ketone at the C-8 position of the cyclohexane ring is the key diversification point. It is amenable to a wide array of well-established chemical transformations, allowing for the systematic exploration of the surrounding chemical space.

The logical workflow for utilizing this scaffold is a two-phase process: synthesis of the core structure, followed by parallel diversification.

G start Commercially Available Precursors core_synthesis Phase 1: Core Scaffold Synthesis start->core_synthesis core_scaffold 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one core_synthesis->core_scaffold diversification Phase 2: Library Diversification core_scaffold->diversification library Diverse Spirocyclic Scaffold Library diversification->library

Caption: High-level workflow for library generation.

Synthesis of the Core Scaffold

While multiple routes to oxaspirocycles exist, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, represents a powerful and direct method for constructing the spiro-oxetane core.[1][7] The following protocol outlines a plausible and robust synthesis based on established methodologies.

Proposed Synthetic Pathway

The synthesis involves the photochemical cycloaddition of a suitable alkene with a cyclohexenone derivative, followed by functional group manipulation.

G start1 4,4-Dimethoxytetrahydro-4H-pyran-3-ol intermediate1 4,4-Dimethoxycyclohexan-1-one start1->intermediate1 Oxidation (e.g., PCC, DMP) start2 3,3-Dimethyl-1-butene intermediate2 Spiro-oxetane Intermediate start2->intermediate2 intermediate1->intermediate2 Paternò-Büchi Reaction (hν, Acetone Sensitizer) final_product 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one intermediate2->final_product Ketal Hydrolysis (Aq. Acid) G core 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one product1 Amino-alcohol Derivatives core->product1 Reductive Amination (R1R2NH, NaBH(OAc)3) product2 Exocyclic Olefins core->product2 Wittig Reaction (R3CH=PPh3) product3 Tertiary Alcohols core->product3 Grignard Addition (R4MgBr)

Sources

Method

Application Note: Late-Stage Functionalization of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one via Enol Triflate Cross-Coupling

Introduction & Strategic Rationale The paradigm shift in modern drug discovery toward high Fsp3​ (fraction of sp³-hybridized carbons) architectures—a concept widely recognized as [1]—has driven the demand for versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The paradigm shift in modern drug discovery toward high Fsp3​ (fraction of sp³-hybridized carbons) architectures—a concept widely recognized as [1]—has driven the demand for versatile, saturated building blocks. Spirocyclic scaffolds, such as 2,2-dimethyl-5-oxaspiro[3.5]nonan-8-one [2], offer unique three-dimensional vectors that can replace traditional flat heterocycles (e.g., piperidines, morpholines) to enhance metabolic stability, solubility, and target specificity[3].

However, functionalizing the unactivated positions of these spirocycles requires strategic chemical handles. Direct functionalization of the C8-ketone is strictly limited to α -substitution or standard carbonyl additions. To unlock diverse C–C and C–N bond formations, the ketone must be converted into an electrophilic pseudo-halide. This application note details the robust conversion of the C8-ketone into an enol trifluoromethanesulfonate (triflate), followed by palladium-catalyzed cross-coupling[4], providing a highly modular route to C8-substituted spirocyclic derivatives.

Mechanistic Rationale and Causality (E-E-A-T)

Every reagent in this workflow is selected to prevent side reactions inherent to sterically hindered spirocycles:

  • Triflation Causality: We employ Potassium hexamethyldisilazide (KHMDS) and [5]. KHMDS is a sterically hindered, non-nucleophilic base that quantitatively deprotonates the ketone at -78 °C without competitive nucleophilic attack on the carbonyl. Comins' reagent (N-(5-chloro-2-pyridyl)triflimide) is utilized instead of triflic anhydride because it is a milder, bench-stable crystalline solid that selectively triflates the oxygen of the kinetically generated enolate, preventing undesired C-triflation or polymerization[6].

  • Cross-Coupling Causality: Enol triflates are excellent pseudo-halides for [7] and Buchwald-Hartwig couplings. For Suzuki couplings, Pd(dppf)Cl2​ is the catalyst of choice. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (~99°), which sterically promotes the reductive elimination step—a critical requirement when dealing with bulky spirocyclic systems that otherwise stall at the Pd(II) transmetalation intermediate.

SyntheticWorkflow Ketone 2,2-Dimethyl-5- oxaspiro[3.5]nonan-8-one (Ketone) Triflate Spirocyclic Enol Triflate Intermediate Ketone->Triflate KHMDS, Comins' Reagent THF, -78 °C to RT Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Triflate->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O Buchwald Buchwald-Hartwig (Amines) Triflate->Buchwald Pd2(dba)3, XPhos Amine, Cs2CO3

Fig 1. Divergent functionalization workflow for 2,2-dimethyl-5-oxaspiro[3.5]nonan-8-one.

Experimental Protocols

Protocol A: Synthesis of 2,2-Dimethyl-5-oxaspiro[3.5]non-7-en-8-yl trifluoromethanesulfonate

Objective: Generate a stable enol triflate handle for downstream coupling. This protocol is self-validating; successful enolization is indicated by a clean shift in TLC Rf​ and the disappearance of the ketone C=O stretch in IR.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 2,2-dimethyl-5-oxaspiro[3.5]nonan-8-one (1.00 g, 5.94 mmol) and anhydrous THF (25 mL).

  • Enolization: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add KHMDS (1 M in THF, 7.13 mL, 7.13 mmol) over 10 minutes. Stir at -78 °C for 1 hour to ensure complete kinetic enolate formation.

  • Triflation: Add a solution of Comins' reagent (2.56 g, 6.53 mmol) in anhydrous THF (10 mL) dropwise to the enolate solution.

  • Maturation: Maintain at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction strictly with saturated aqueous NaHCO3​ (20 mL) to prevent acid-catalyzed hydrolysis of the enol ether. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to afford the enol triflate as a pale yellow oil. (Storage: Store under argon at -20 °C to prevent degradation).

Protocol B: Suzuki-Miyaura Cross-Coupling (C8-Arylation)

Objective: Couple the enol triflate with aryl boronic acids to yield C8-aryl spiroalkenes.

  • Reaction Setup: In a 20 mL microwave vial or Schlenk tube, combine the spirocyclic enol triflate (300 mg, 1.00 mmol), phenylboronic acid (146 mg, 1.20 mmol), and K2​CO3​ (276 mg, 2.00 mmol).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 10 mL). Causality: Water is essential to activate the boronic acid via formation of a reactive boronate complex.

  • Catalyst Addition: Inside a glovebox or under a strict argon counter-flow, add Pd(dppf)Cl2​⋅CH2​Cl2​ (41 mg, 0.05 mmol). Seal the vessel securely.

  • Heating: Heat the reaction mixture at 80 °C in an oil bath for 4 hours. Monitor consumption of the triflate via LC-MS (Target mass: [M+H]+ corresponding to the coupled product).

  • Workup & Purification: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL). Dry the organics over Na2​SO4​ , filter, concentrate, and purify by flash chromatography to yield the functionalized spiroalkene.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Oxidative Addition Complex (Spirocyclic-Pd-OTf) Pd0->PdII_Ox Oxidative Addition (Enol Triflate) PdII_Trans Pd(II) Transmetalation Complex (Spirocyclic-Pd-Aryl) PdII_Ox->PdII_Trans Transmetalation (Ar-B(OH)2, Base) PdII_Trans->Pd0 Catalyst Regeneration Product Functionalized Spirocycle (Cross-Coupled Product) PdII_Trans->Product Reductive Elimination

Fig 2. Pd-catalyzed Suzuki-Miyaura cycle for spirocyclic enol triflates.

Data Presentation & Optimization

The choice of catalyst and base is highly determinative of yield due to the steric bulk of the spiro[3.5]nonane system. Optimization data is summarized below.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 8045
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O 8062
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 8088
4 Pd(dppf)Cl2​ Cs2​CO3​ Dioxane/ H2​O 8091

Analysis: The bulky dppf ligand combined with the high solubility profile of Dioxane/ H2​O provides the optimal microenvironment for transmetalation and reductive elimination, minimizing competitive triflate hydrolysis.

Table 2: Substrate Scope for C8-Functionalization

EntryCoupling PartnerReaction TypeProduct DescriptionYield (%)
1Phenylboronic acidSuzuki-Miyaura8-Phenyl spiroalkene91
23-Pyridylboronic acidSuzuki-Miyaura8-(3-Pyridyl) spiroalkene84
3MorpholineBuchwald-Hartwig8-Morpholino spiroalkene76
4PhenylacetyleneSonogashira8-(Phenylethynyl) spiroalkene81

(Note: Subsequent hydrogenation of the resulting spiroalkenes using 10% Pd/C under an H2​ atmosphere smoothly yields the fully saturated, Fsp3​ -rich C8-functionalized spirocycles).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Comins, D. L., & Dehghani, A. (1992). Pyridine-derived triflating reagents: An improved preparation of vinyl triflates from metallo enolates. Tetrahedron Letters.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

  • Degli Innocenti, M., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one in organic solvents

Technical Support Center: Troubleshooting 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one Solubility Welcome to the Technical Support Center for 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one (CAS: 1936034-66-0). As a spirocyclic ketone fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one Solubility

Welcome to the Technical Support Center for 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one (CAS: 1936034-66-0). As a spirocyclic ketone featuring both a cyclobutane ring and an oxygen-containing six-membered ring, this compound presents a unique physicochemical profile. While the hydrocarbon framework provides significant lipophilicity, the ether oxygen and C8-carbonyl group introduce localized polarity. This duality often leads to nuanced solubility challenges across different experimental workflows.

This guide provides field-proven, mechanistically grounded troubleshooting strategies for researchers utilizing this compound in biological assays, purification workflows, and organic synthesis.

Diagnostic Workflow

Before adjusting your protocols, identify the specific phase of your experiment where the solubility failure occurs. Use the decision tree below to navigate to the appropriate troubleshooting section.

G Start Solubility Issue Detected 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one App What is the intended application? Start->App Bio Biological Assay (Aqueous Media) App->Bio Synth Organic Synthesis (Grignard/Nucleophilic) App->Synth Purif Purification/Chromatography (Non-polar solvents) App->Purif Precip Issue: Nanoparticle Precipitation upon buffer addition Bio->Precip Coord Issue: Reaction Failure / Poor Electrophilicity Synth->Coord Phase Issue: Phase Separation / Oiling Out Purif->Phase Sol1 Optimize DMSO Stock: Use anhydrous DMSO, Serial dilution in buffer Precip->Sol1 Sol2 Switch Solvent to THF: Enhances Mg coordination and Schlenk equilibrium Coord->Sol2 Sol3 HSP Matching: Add 5-10% EtOAc or DCM to alkane solvents Phase->Sol3

Decision tree for troubleshooting spirocyclic ketone solubility based on application workflows.

Core Q&A and Troubleshooting Guides

FAQ 1: Why does my compound precipitate when diluting my DMSO stock into aqueous assay buffers?

The Causality: When a highly concentrated DMSO stock (e.g., 10 mM) of 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one is spiked directly into an aqueous buffer, the mixture undergoes a rapid shift in its dielectric constant. This causes the lipophilic spirocycle to instantly exceed its kinetic solubility threshold, resulting in the formation of nanometer-sized particulates that can cause false positives in bioassays [3]. Furthermore, if your DMSO has absorbed water from the atmosphere during repeated freeze-thaw cycles, its solvation capacity is drastically reduced, destabilizing the stock solution before it even reaches the buffer [2].

Self-Validating Protocol: Standardized DMSO Stock Preparation & Serial Dilution To prevent kinetic precipitation, you must control the thermodynamic equilibration of the compound.

  • Desiccation: Dry your DMSO over activated 3Å molecular sieves for 24 hours. Validation: Perform a Karl Fischer titration to ensure water content is <0.01%.

  • Primary Stock: Dissolve the compound to a maximum of 10 mM in the anhydrous DMSO.

  • Serial Dilution (Crucial Step): Do not perform serial dilutions in the aqueous buffer. Perform all serial dilutions in 100% DMSO first.

  • Buffer Transfer: Transfer a fixed, small volume of each DMSO dilution into the aqueous assay buffer to ensure a uniform final DMSO concentration across all wells (see Table 2).

  • Equilibration & Validation: Allow the final assay plates to equilibrate at room temperature for 2 hours. Validation: Centrifuge a dummy well and analyze the supernatant via LC-UV; the concentration should match your theoretical yield, confirming no invisible nanocolloids have formed [5].

FAQ 2: I am trying to crystallize or purify the compound using normal-phase chromatography, but it "oils out" in cold hexanes. How do I fix this?

The Causality: This phenomenon is a classic manifestation of mismatched Hansen Solubility Parameters (HSP) [1]. Dissolution requires the solvent and solute to occupy a similar region in 3D Hansen space, defined by dispersion forces ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ ). While the spiro[1]nonane framework provides a strong dispersion force matching pure alkanes, the ketone and ether oxygen introduce significant polarity and hydrogen-bond acceptor characteristics. Pure hexanes have near-zero δP​ and δH​ , placing them outside the compound's interaction radius, causing the compound to phase-separate or "oil out."

Self-Validating Protocol: Co-Solvent System Selection

  • Calculate the Blend: Select a polar aprotic co-solvent (like Ethyl Acetate or Dichloromethane) to bridge the δP​ gap.

  • Preparation: Prepare a solvent mixture of 90% Hexanes and 10% Ethyl Acetate (v/v).

  • Dissolution: Add the solvent mixture dropwise to the spirocyclic ketone while gently warming the flask to 40 °C.

  • Validation: Visually inspect the solution against a dark background. A self-validating successful dissolution will be optically clear with absolutely no schlieren lines (refractive index gradients indicating liquid-liquid phase separation).

FAQ 3: My Grignard addition to the C8-ketone is failing or giving low yields. I am using diethyl ether. What is going wrong?

The Causality: The spirocyclic architecture of 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one creates significant steric hindrance around the C8 carbonyl. In Grignard reactions, the solvent is not just a medium; it actively participates in the Schlenk equilibrium and coordinates with the magnesium center. Diethyl ether is a relatively weak electron donor. Tetrahydrofuran (THF), being a stronger Lewis base, forms a more stable tetracoordinated magnesium complex. During the reaction, the entering THF molecule forces the sterically hindered ketone into the apical position of the complex, heavily favoring the cleavage of the Mg-C bond by donating superior electron density to the Mg center [4].

Self-Validating Protocol: THF-Optimized Grignard Addition

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Reagent Setup: Prepare or transfer your Grignard reagent strictly in anhydrous THF (0.5 M to 1.0 M concentration).

  • Addition: Dissolve 2,2-Dimethyl-5-oxaspiro[1]nonan-8-one in anhydrous THF. Add this solution dropwise to the Grignard reagent at 0 °C to control the exothermic geminal complex formation.

  • Validation: After 2 hours, quench a 50 µL aliquot in saturated NH₄Cl. Run a TLC (Hexanes:EtOAc 8:2) and stain with p-Anisaldehyde. The complete disappearance of the ketone starting material spot validates that the steric barrier was overcome and the tertiary alkoxide intermediate has formed.

G Reagent R-Mg-X (Grignard Reagent) Complex Tetracoordinated Mg Complex (Distorted Tetrahedron) Reagent->Complex Solvation Solvent THF Solvent (Electron Donating) Solvent->Complex Geminal Geminal Complex (Apical Carbonyl) Complex->Geminal Ketone Binding (Displaces 1 THF) Ketone 2,2-Dimethyl-5-oxaspiro [3.5]nonan-8-one Ketone->Geminal Product Tertiary Alkoxide Intermediate Geminal->Product Nucleophilic Attack

Mechanistic pathway of solvent-coordinated Grignard addition to sterically hindered ketones.

Quantitative Data & Reference Tables

Table 1: Estimated Hansen Solubility Parameters (HSP) & Solvent Compatibility

Solvent System δD​ (Dispersion) δP​ (Polarity) δH​ (H-Bonding)Compatibility with Spiro-Ketone
Pure n-Hexane14.90.00.0Poor (Oils out)
Dichloromethane (DCM)17.07.37.1Excellent (Highly soluble)
Tetrahydrofuran (THF)16.85.78.0Excellent (Reaction solvent)
Hexane:EtOAc (90:10)~15.1~0.5~0.7Good (Ideal for chromatography)

Table 2: Recommended Maximum DMSO Concentrations for Biological Assays

Assay TypeMax Recommended Final DMSORationale for Limit
High-Throughput Screening (HTS)0.1% - 1.0%Prevents kinetic precipitation of lipophilic compounds [5].
Cell-Based Viability Assays≤ 0.5%Minimizes DMSO-induced cytotoxicity and membrane permeabilization.
Protein Binding / Enzymatic≤ 2.0%Prevents DMSO-induced destabilization of protein tertiary structures [2].

References

  • Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP Source: Hansen Solubility URL:[Link]

  • DMSO-Related Effects in Protein Characterization Source: Journal of Biomolecular Screening / ResearchGate URL:[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: University of Strathclyde Theses URL:[Link]

  • The mechanism of Grignard reaction: finally unravelled Source: OperaChem URL:[Link]

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization Source: Chromatography Online URL:[Link]

Sources

Optimization

Optimizing flash chromatography purification for 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one

Welcome to the Technical Support Center for the purification of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with this molecule. 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one is a spirocyclic building block featuring an ether and a ketone moiety. Its purification presents two primary challenges: a complete lack of a strong UV chromophore and high volatility due to its low molecular weight (~168 g/mol ) and compact spirocyclic structure.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind detector selection, thermal controls, and solvent systems to ensure a self-validating, high-yield purification workflow.

Part 1: Quantitative Chromatographic Parameters

To establish a baseline for your method development, the critical parameters for isolating this compound are summarized below.

ParameterRecommended Value / SpecificationMechanistic Rationale
UV Absorbance None / Weak (< 220 nm)The molecule lacks conjugated π -systems. The isolated ketone only provides a weak, forbidden n→π∗ transition (~280 nm), which is insufficient for tracking1[1].
Primary Detector ELSD (Evaporative Light Scattering)Scatters light off non-volatile particles after solvent evaporation, enabling universal detection of non-chromophoric compounds 2[2].
Stationary Phase Silica Gel (Normal Phase)Effectively resolves the moderate polarity imparted by the ketone and ether functional groups.
Mobile Phase Hexane / Ethyl AcetateStandard normal phase selectivity for spirocyclic systems 3[3].
ELSD Drift Temp 30 °C – 35 °CPrevents the semi-volatile target from co-evaporating with the mobile phase in the drift tube 4[4].
Rotavap Bath Temp 30 °CPrevents product loss into the solvent trap during post-run concentration.

Part 2: Experimental Workflow & Logical Relationships

The following diagram maps the critical path for purifying this specific compound, highlighting the necessary thermal controls at the detection and concentration stages.

Workflow Step1 1. TLC Staining (KMnO4/PMA) Step2 2. Solvent Setup (Hexane/EtOAc) Step1->Step2 Step3 3. ELSD Tuning (Temp < 35°C) Step2->Step3 Step4 4. Flash Elution (Gradient) Step3->Step4 Step5 5. Concentration (Bath < 30°C) Step4->Step5

ELSD-guided flash chromatography workflow for volatile spirocyclic ketones.

Part 3: Self-Validating Purification Protocol

To prevent catastrophic loss of your synthesized material, follow this self-validating methodology. Each step contains a built-in verification gate.

Step 1: TLC Method Development & Visualization

  • Spot the crude mixture on a silica gel 60 F254 TLC plate.

  • Develop the plate in a 80:20 Hexane:Ethyl Acetate solvent system.

  • Validation Gate: View under 254 nm UV light. You should see nothing for the product (confirming UV invisibility).

  • Dip the plate in Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) stain and gently heat. The target compound will appear as a distinct spot. Calculate the Rf​ (target is ~0.30).

Step 2: ELSD Parameter Optimization (The "Test Pulse")

  • Connect the ELSD to the flash system. Set the nebulizer temperature to 30 °C and the drift tube temperature to 35 °C.

  • Validation Gate (Critical): Before loading your entire batch, inject a 1 mg "test pulse" of your crude mixture directly into the column. Run a rapid gradient.

  • Verify that the ELSD registers a Signal-to-Noise Ratio (SNR) of at least 10:1 for your target peak. If the signal is weak or absent, your drift tube temperature is too high, causing the spirocyclic ketone to volatilize. Lower the temperature by 5 °C and repeat the test pulse.

Step 3: Column Loading and Gradient Elution

  • Dry-load the crude mixture onto Celite or silica gel to ensure a tight injection band, which maximizes resolution for closely eluting spirocyclic isomers.

  • Run a shallow gradient: Hold at 5% EtOAc for 3 Column Volumes (CV), then ramp to 30% EtOAc over 15 CV.

  • Allow the ELSD to trigger fraction collection automatically based on the optimized threshold.

Step 4: Post-Run Concentration

  • Pool the collected fractions.

  • Set the rotary evaporator water bath to no higher than 30 °C .

  • Validation Gate: Weigh the final dried product and calculate the mass balance against the injected crude. A sudden drop in expected yield indicates the vacuum was too strong or the bath was too hot, pulling the volatile product into the bump trap.

Part 4: Troubleshooting & FAQs

Q1: I am using an ELSD, but I am still not seeing a peak for my compound, even though TLC confirms it is eluting. What is wrong? A1: Your ELSD drift tube temperature is set too high. ELSD works by evaporating the mobile phase and measuring the light scattered by the remaining solid/liquid particles4[4]. Because 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one is a relatively small spirocyclic ketone, it is semi-volatile. If the drift tube temperature exceeds 40-50 °C, the compound co-evaporates with the solvent and acts as a gas, which does not scatter light. Lower the drift tube temperature to 30-35 °C.

Q2: Why is my product not showing up on the UV detector, even at low wavelengths (e.g., 210 nm)? A2: 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one lacks aromatic rings or conjugated π -systems. Its only chromophore is an isolated ketone, which exhibits a highly forbidden n→π∗ transition around 280 nm. At 210 nm, you are relying on end-absorption, which is easily masked by the UV cutoff of your ethyl acetate mobile phase1[1]. You must rely entirely on ELSD or chemical staining.

Q3: How do I resolve co-eluting impurities that have the exact same Rf​ value on TLC? A3: If structurally similar byproducts (e.g., unreacted cyclobutanone derivatives or structural isomers) co-elute, you must alter the selectivity ( α ) of your mobile phase. Instead of Hexane/Ethyl Acetate, switch to Heptane/Methyl tert-Butyl Ether (MTBE) 3[3]. MTBE provides different hydrogen-bond acceptor properties compared to ethyl acetate, which often resolves closely related oxygenated spirocycles.

Q4: My isolated yield is consistently lower than expected, despite clean fractions. Where is the product going? A4: The product is being lost during post-purification concentration. Due to the high vapor pressure of this specific gem-dimethyl spirocycle, rotary evaporation under high vacuum at standard water bath temperatures (40-50 °C) will pull the compound straight into the bump flask. Keep the water bath strictly below 30 °C, use a moderate vacuum (just enough to distill the solvent), and break the vacuum immediately once the solvent is removed.

References

  • Buchi - How to overcome limitations in flash chromatography with an ELSD. Available at: [Link]

  • LCGC International - Back to Nature with Flash Chromatography. Available at:[Link]

  • King Group - Successful Flash Chromatography. Available at: [Link]

  • Teledyne ISCO - Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enolization in 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one . Because of its unique spirocyclic topology, this building block is notoriously prone to enolization side reactions during standard functionalizations. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why do I recover mostly unreacted starting material when using standard methylmagnesium bromide (MeMgBr) or methyllithium (MeLi)?

A1: The recovery of unreacted ketone is a classic symptom of competitive enolization outcompeting nucleophilic addition[1].

Structurally, 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one contains a tetrahydropyran-4-one-like core where the spiro carbon (C4) sits at the beta-position relative to the C8 ketone. Because C4 is a quaternary center tethered to a bulky 2,2-dimethylcyclobutane ring, it projects massive steric bulk over the axial face of the 6-membered ring. Nucleophiles typically prefer an axial trajectory (the Bürgi-Dunitz angle) to minimize torsional strain during addition. However, the severe 1,3-diaxial steric clash from the spiro system hinders this approach.

Consequently, the kinetic basicity of standard Grignard (RMgX) or organolithium (RLi) reagents dominates. Instead of attacking the carbonyl carbon, they abstract an alpha-proton at C7 or C9 to form an enolate[1]. Upon aqueous quench, the enolate simply reprotonates, returning your unreacted starting material.

Q2: How can I successfully perform an alkyl addition to this ketone without triggering enolization?

A2: To bypass the steric shield, you must shift the reaction dynamics from kinetic basicity to extreme nucleophilicity and carbonyl activation. The most robust method for this is the Organocerium Addition (Imamoto Protocol) [2],[3].

By pre-mixing your organometallic reagent with anhydrous Cerium(III) chloride (CeCl3), you generate an organocerium intermediate (RCeCl2). Cerium is highly oxophilic; it strongly coordinates to the C8 carbonyl oxygen, pulling electron density away from the carbon and lowering the activation energy for addition. Simultaneously, the cerium drastically reduces the basicity of the organic nucleophile, effectively shutting down the enolization pathway at C7/C9[2].

Mechanism K 2,2-Dimethyl-5-oxaspiro [3.5]nonan-8-one E Enolate Intermediate (C7 or C9 Deprotonation) K->E Strong Base / RMgX (Steric Block at C8) P Nucleophilic Addition Product (Desired) K->P Organocerium (RCeCl2) (Carbonyl Activation) A Aldol Condensation Side Products E->A Reaction with unreacted ketone S Recovered Ketone (Aqueous Quench) E->S H2O Workup

Fig 1: Competing pathways between desired nucleophilic addition and undesired enolization.

Q3: We are attempting a reductive amination but observe significant aldol condensation impurities. How do we prevent this?

A3: Aldol condensation during reductive amination occurs when the ketone enolizes and attacks another unreacted ketone molecule before imine formation is complete. Standard acidic catalysts (like AcOH) can exacerbate this in sterically hindered spirocycles.

Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a mild Lewis acid and water scavenger[4]. Ti(OiPr)4 coordinates the ketone and the amine, facilitating direct imine/enamine formation without strongly promoting the enol tautomer. The resulting titanium-imine complex is stable against self-condensation and can be cleanly reduced in situ using sodium cyanoborohydride (NaBH3CN)[4].

Q4: If I want to form the enolate for an alpha-functionalization, how do I control regioselectivity between C7 and C9?

A4: Regioselective enolization requires exploiting the steric differences between the two alpha positions. C9 is flanked directly by the bulky C4 spiro center, making it significantly more sterically hindered than C7 (which is adjacent to the C6 methylene).

  • Kinetic Enolate (C7): Using a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) at -78 °C will result in preferential deprotonation at the less hindered C7 position[1].

  • Thermodynamic Enolate (C9): Under equilibrating conditions (e.g., NaH at room temperature or TMSOTf/Et3N), the system may favor the C9 enolate if the resulting endocyclic double bond is thermodynamically stabilized by the adjacent spiro center, though mixtures are common.

Part 2: Quantitative Data & Optimization

Table 1: Comparative Yields for Nucleophilic Methylation of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one

Reagent SystemAdditiveSolvent / TempEnolization (SM Recovery)Desired Addition Yield
MeMgBrNoneTHF, 0 °C> 85%< 10%
MeLiNoneTHF, -78 °C~ 70%~ 20%
MeLiTi(OiPr)4THF, -78 °C< 15%~ 75%
MeMgBr CeCl3 (Strictly Dry) THF, -78 °C < 5% > 90%

Part 3: Validated Experimental Protocols

Protocol A: Organocerium-Mediated Alkylation (Imamoto Protocol)

Self-Validation Checkpoint: The CeCl3 suspension must be pure white. Any yellowing indicates moisture contamination, which will immediately revert the reagent to a basic Grignard, causing the reaction to fail.

  • Activation of CeCl3: Place CeCl3·7H2O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring to rapidly dehydrate it[2].

  • Suspension: Cool the flask to room temperature under Argon. Add anhydrous THF (10 mL/mmol) and stir vigorously overnight to form a fine, milky white suspension.

  • Organocerium Formation: Cool the suspension to -78 °C. Dropwise add the organolithium or Grignard reagent (1.5 eq). Stir for exactly 1 hour at -78 °C to form the RCeCl2 complex[3].

  • Addition: Dissolve 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one (1.0 eq) in a minimal amount of dry THF. Add this solution dropwise to the organocerium mixture at -78 °C.

  • Quench: After 2 hours, quench the reaction at -78 °C with a 10% aqueous acetic acid solution. Avoid basic quenches, as they can cause retro-aldol or epimerization of any trace side products. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Workflow step1 Step 1: Dry CeCl3 Heptahydrate (140 °C, High Vacuum, 2h) step2 Step 2: Suspend in Dry THF (Stir overnight at RT) step1->step2 step3 Step 3: Cool to -78 °C Add Organolithium/Grignard step2->step3 step4 Step 4: Stir 1h at -78 °C (Form RCeCl2 Reagent) step3->step4 step5 Step 5: Add Ketone Solution (Dropwise at -78 °C) step4->step5 step6 Step 6: Quench with AcOH/H2O (Avoid basic conditions) step5->step6

Fig 2: Step-by-step workflow for the Organocerium-mediated addition to prevent enolization.

Protocol B: Ti(OiPr)4-Mediated Reductive Amination
  • Imine Formation: In a flame-dried flask under Argon, combine 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one (1.0 eq), the desired amine (1.2 eq), and Ti(OiPr)4 (2.0 eq) in anhydrous THF[4]. Stir at room temperature for 12-16 hours.

  • Reduction: Dilute the mixture with absolute ethanol (equal volume to THF) and add NaBH3CN (1.5 eq) in one portion. Stir for an additional 4-6 hours at room temperature.

  • Workup: Quench the reaction by adding water (approx. 2 mL/mmol of Ti). This will immediately precipitate titanium dioxide (TiO2) as a thick white solid. Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References

  • Imamoto, T., Kusumoto, T., Sugiura, Y., Suzuki, N., & Takiyama, N. (1985). "Reaction of organocerium reagents with easily enolizable ketones." Nippon Kagaku Kaishi. Available at: [Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters. Available at:[Link] (Link derived from Semantic Scholar index).

  • Murugesan, V., et al. (2021). "Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination." ACS Catalysis. Available at:[Link]

  • Master Organic Chemistry. "Enolates - Formation, Stability, and Simple Reactions." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Evolution: Metabolic Stability of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one vs. Traditional Piperidines

Executive Summary: Escaping "Flatland" For decades, the piperidine ring has been one of the most ubiquitous nitrogenous heterocycles in medicinal chemistry, appearing in over 70 FDA-approved drugs[1]. However, traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland"

For decades, the piperidine ring has been one of the most ubiquitous nitrogenous heterocycles in medicinal chemistry, appearing in over 70 FDA-approved drugs[1]. However, traditional planar piperidines carry significant liabilities, including high lipophilicity, susceptibility to rapid cytochrome P450 (CYP450) mediated metabolism, and off-target hERG channel inhibition[2].

To overcome these hurdles, modern drug design has shifted toward increasing the fraction of sp³-hybridized carbons (Fsp³) by utilizing 3D spirocyclic bioisosteres[2]. Among these, the 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one building block represents a premium scaffold. When its 8-one moiety is converted to a basic amine via reductive amination, the resulting structure acts as a highly optimized piperidine surrogate, offering unprecedented metabolic stability and an improved physicochemical profile[3],[4].

Mechanistic Rationale: The Spirocyclic Advantage

As an Application Scientist, it is critical to understand why a scaffold succeeds where others fail, rather than just observing the empirical data. The superiority of the 2,2-dimethyl-5-oxaspiro[3.5]nonane core is driven by three distinct structural features:

  • Steric Shielding of α-Carbons: Traditional piperidines are rapidly cleared because their α-carbons (adjacent to the basic nitrogen) are highly exposed to the heme iron of CYP3A4 and CYP2D6, leading to α-oxidation and subsequent ring-opening or dealkylation[5]. In the spirocycle, the massive steric bulk of the 2,2-dimethylcyclobutane system and the spiro-fusion center physically block the enzyme's access to these vulnerable C-H bonds[6].

  • Dipole-Driven Lipophilicity Reduction: High lipophilicity (LogD) drives promiscuous binding, particularly to the hERG potassium channel[2]. The introduction of the 5-oxa (ether) oxygen introduces a strong localized dipole that significantly lowers the overall LogD compared to purely carbocyclic analogs, improving aqueous solubility[3].

  • Rigid 3D Vectoring: The locked conformation of the spirocycle prevents the basic amine from adopting the specific planar pharmacophore geometry required to fit into the hERG channel pore, effectively engineering out cardiotoxicity[7].

CYP450_Metabolism Pip Piperidine Scaffold (Exposed α-Carbons) CYP_A CYP450 Heme Access Pip->CYP_A Ox Rapid α-Oxidation (High CL_int) CYP_A->Ox Spiro Spirocyclic Scaffold (Steric Shielding) CYP_B CYP450 Heme Access Spiro->CYP_B Blocked by 2,2-Dimethyl Stable Metabolic Stability (Low CL_int) CYP_B->Stable Escapes Oxidation

CYP450 metabolic pathway comparison: Piperidine vs. sterically shielded spirocycle.

Comparative Pharmacokinetic Data

The following table synthesizes representative in vitro ADME data comparing a standard 4-substituted piperidine against its bioisosteric counterpart derived from the aminated 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one scaffold[6],,.

ParameterTraditional PiperidineAminated 2,2-Dimethyl-5-oxaspiro[3.5]nonaneMechanistic Driver
Fsp³ (3D Character) 0.500.85Introduction of the spiro-fused cyclobutane/tetrahydropyran core.
LogD (pH 7.4) ~2.8~1.35-oxa dipole offsets lipophilicity; masks the basic amine.
CL_int (HLM) 65 µL/min/mg< 15 µL/min/mgSevere steric shielding prevents CYP450 α-oxidation.
hERG IC50 4.2 µM> 30 µMReduced lipophilicity and rigid 3D vector mismatch for hERG pore.

Self-Validating Experimental Methodologies

To objectively verify the metabolic stability and lipophilicity of these scaffolds, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Throughput Microsomal Stability (HLM) Assay

Causality Note: We utilize Human Liver Microsomes (HLM) supplemented with NADPH. NADPH is the mandatory electron donor for CYP450 enzymes; without it, oxidation cannot occur. A concentration of 1 µM test compound is used to ensure we remain below the Michaelis constant ( Km​ ), guaranteeing first-order kinetics for accurate intrinsic clearance ( CLint​ ) calculation.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Matrix Setup: In a 96-well plate, combine 1 µM test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls: Run parallel wells containing Verapamil (positive control for high clearance; validates microsomal activity) and Warfarin (negative control for low clearance; validates absence of non-specific degradation).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At timepoints t=0,5,15,30,45,60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Calculate CLint​ from the elimination rate constant ( k ).

Workflow N1 1. Incubation Setup HLM + Test Cmpd (0.5 mg/mL, 1 µM) N2 2. Self-Validation Verapamil (High CL) Warfarin (Low CL) N1->N2 N3 3. Initiation Add 1 mM NADPH @ 37°C N2->N3 N4 4. Serial Quenching Cold ACN + IS (0 to 60 min) N3->N4 N5 5. LC-MS/MS Quantify Parent Calculate CL_int N4->N5

Self-validating high-throughput microsomal stability (HLM) assay workflow.

Protocol B: Shake-Flask LogD (pH 7.4) Determination

Causality Note: Computational models (cLogP) frequently fail for novel spirocycles because they rely on 2D fragment additivity and cannot account for the 3D conformational masking of the oxygen dipole. Physical measurement via shake-flask is mandatory to assess true lipophilicity.

  • Equilibration: Mutually saturate 1-octanol and 10 mM PBS (pH 7.4) by stirring them together for 24 hours at room temperature.

  • Partitioning: Dissolve the test compound in the pre-saturated PBS to a concentration of 100 µM. Add an equal volume of pre-saturated 1-octanol.

  • Agitation: Shake the biphasic mixture vigorously at 25°C for 60 minutes to ensure complete thermodynamic distribution.

  • Separation & Analysis: Centrifuge at 3000 rpm for 10 minutes to break any micro-emulsions. Carefully sample the aqueous and organic layers separately.

  • Quantification: Quantify the compound concentration in both phases using LC-MS/MS. Calculate LogD as Log10​([Drug]octanol​/[Drug]aqueous​) .

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities ACS Chemical Reviews URL:[Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine ResearchGate (Angewandte Chemie) URL:[Link]

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Comparative

A Comparative Guide to Validating the 3D Conformation of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one via Computational Modeling

Introduction: The Critical Role of 3D Conformation in Drug Discovery In the realm of drug development, understanding the precise three-dimensional structure of a molecule is paramount. The 3D conformation dictates how a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of 3D Conformation in Drug Discovery

In the realm of drug development, understanding the precise three-dimensional structure of a molecule is paramount. The 3D conformation dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and overall pharmacological profile. For novel chemical entities like 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one, a spirocyclic compound with potential applications in medicinal chemistry, accurately determining its stable 3D conformation is a foundational step. This guide provides a comparative analysis of two widely adopted computational methods—Molecular Mechanics (MM) and Density Functional Theory (DFT)—for validating the 3D structure of this molecule. We will explore the theoretical underpinnings, provide detailed protocols, and compare the expected outcomes, offering researchers a practical framework for their own computational workflows.

Methodology Overview: A Two-Tiered Approach to Conformational Validation

We advocate for a hierarchical approach that leverages the strengths of both speed and accuracy. The process begins with a broad, rapid conformational search using a Molecular Mechanics (MM) force field, followed by a high-accuracy refinement and property prediction using Density Functional Theory (DFT).

  • Molecular Mechanics (MM): This method uses classical physics principles to approximate the potential energy of a molecule. It is computationally inexpensive, making it ideal for rapidly exploring the vast conformational space of a molecule to identify low-energy candidate structures.[1][2] We will utilize the Merck Molecular Force Field 94 (MMFF94), which is well-parameterized for a wide range of organic and drug-like molecules.[3][4]

  • Density Functional Theory (DFT): A quantum mechanical method, DFT provides a much more accurate description of the electronic structure of a molecule.[5] While more computationally demanding, it is the gold standard for refining geometries and calculating properties that can be directly compared with experimental data, such as NMR and IR spectra.[6] We will employ the popular B3LYP functional with the 6-31G(d) basis set, a combination known for its robust performance in predicting geometries and energies for organic molecules.[7][8][9]

The overall workflow is designed to efficiently funnel a multitude of potential conformations into a single, validated, low-energy 3D structure with predicted spectroscopic data for experimental correlation.

G cluster_0 Computational Validation Workflow mol_2d 2D Structure of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one gen_3d Initial 3D Structure Generation mol_2d->gen_3d mm_search MMFF94 Conformational Search gen_3d->mm_search Broad exploration dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) mm_search->dft_opt Lowest energy conformers freq_calc Frequency Calculation dft_opt->freq_calc Verify minimum energy nmr_ir_pred NMR & IR Spectra Prediction (GIAO Method) freq_calc->nmr_ir_pred If no imaginary frequencies final_conf Validated 3D Conformation + Spectroscopic Data nmr_ir_pred->final_conf For experimental comparison

Caption: High-level workflow for 3D conformation validation.

Workflow 1: Rapid Conformational Search with Molecular Mechanics (MMFF94)

Causality: The purpose of this initial step is to efficiently sample the potential energy surface of the molecule. Spirocyclic systems can have multiple low-energy chair, boat, or twist-boat conformations for the six-membered ring. A molecular mechanics approach is the only feasible way to explore these numerous possibilities within a reasonable timeframe.[1][10] The MMFF94 force field is chosen for its proven accuracy in reproducing geometries for a broad range of organic molecules.[3][11][12]

Protocol: MMFF94 Conformational Search
  • Input Structure Preparation:

    • Draw the 2D structure of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one in a molecular editor (e.g., Avogadro, ChemDraw).

    • Generate an initial, rough 3D structure using the editor's built-in "clean-up" or 3D generation tool.

  • Conformational Search Setup:

    • Import the 3D structure into a computational chemistry package that supports conformational searching (e.g., Avogadro, Spartan, MacroModel).

    • Select the conformational search module.

    • Force Field: Choose MMFF94 .[4]

    • Search Algorithm: Select a systematic or Monte Carlo search method. A Monte Carlo search is often sufficient and faster for identifying low-energy conformers.[1]

    • Search Parameters: Set the number of steps or conformers to generate (e.g., 1000 steps) and an energy window (e.g., 10 kcal/mol) to save only the most stable structures.

  • Execution and Analysis:

    • Run the conformational search.

    • Analyze the resulting conformers. They should be clustered by energy.

    • Identify the lowest-energy conformer. Visually inspect the top 3-5 lowest-energy structures to ensure they are distinct and chemically reasonable.

    • Save the coordinates of the absolute lowest-energy conformer for the next stage.

Workflow 2: High-Accuracy Validation with Density Functional Theory (DFT)

Causality: While MM is excellent for conformational searching, it does not accurately model the electronic effects that fine-tune molecular geometry.[10] DFT provides a quantum mechanical treatment of electron correlation at a manageable computational cost, yielding highly accurate geometries and energies.[13][14] A frequency calculation is a critical self-validation step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[6] Finally, predicting NMR and IR spectra provides a direct, quantitative link between the computed structure and potential experimental data, offering the highest level of validation. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for predicting NMR chemical shifts at the DFT level.[15][16][17]

Protocol: DFT Geometry Optimization and Spectroscopic Prediction
  • Geometry Optimization:

    • Use the lowest-energy conformer from the MMFF94 search as the input geometry.

    • In a quantum chemistry software package (e.g., Gaussian, ORCA), set up a geometry optimization calculation.

    • Method: B3LYP .[18] The B3LYP functional offers a good balance of accuracy and computational cost for many organic systems.[8]

    • Basis Set: 6-31G(d) . This Pople-style basis set includes polarization functions on heavy atoms, which are essential for accurately describing molecular geometries.[7][9]

    • Solvation (Optional but Recommended): To simulate a solution environment, use a continuum solvation model like the Polarizable Continuum Model (PCM) with a common solvent (e.g., Chloroform or DMSO).

    • Run the optimization.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) .

    • Analyze the output: Confirm that there are zero imaginary frequencies . If imaginary frequencies exist, it indicates a saddle point, and the structure needs further optimization or a different starting conformer should be chosen.

  • NMR and IR Spectra Prediction:

    • Using the validated minimum-energy geometry, set up a property calculation.

    • Task: Specify NMR and IR frequency calculations.

    • NMR Method: Use the GIAO method.[19] This is standard for accurate chemical shift prediction.

    • Run the calculation. The output will contain the computed IR vibrational frequencies and the absolute magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), which can be converted to chemical shifts.

G cluster_1 Methodology Comparison mm Molecular Mechanics (MMFF94) prop_mm Pros: - Extremely fast - Excellent for broad  conformational searching mm->prop_mm con_mm Cons: - Lower accuracy - Does not model electronic effects - Cannot predict spectra mm->con_mm dft Density Functional Theory (DFT) prop_dft Pros: - High accuracy for geometry & energy - Models electronic structure - Can predict NMR/IR spectra dft->prop_dft con_dft Cons: - Computationally expensive - Not feasible for initial broad search dft->con_dft

Caption: Comparison of MM and DFT methods.

Comparative Analysis: Interpreting the Computational Data

After completing both workflows, the results can be compiled for a direct comparison. The data presented below is illustrative of typical outputs and should be replaced with actual calculated values.

Table 1: Comparison of Geometric Parameters

This table compares key bond lengths and angles from the rapid MMFF94 method and the high-accuracy B3LYP/6-31G(d) method. We expect to see small but significant differences, with the DFT values being more reliable.

ParameterAtom(s) InvolvedMMFF94 ValueB3LYP/6-31G(d) ValueExpected Difference
Bond Length C8=O1.22 Å1.21 Å~0.01 Å
Bond Length C4-O51.43 Å1.44 Å~0.01 Å
Bond Angle C7-C8-C9117.5°118.2°< 1°
Dihedral Angle C7-C8-C9-C115.2°14.5°< 1°

Illustrative data. Actual results will vary.

The subtle changes reflect the influence of accurately modeling the electronic environment, particularly around the carbonyl group and the spirocyclic center.

Table 2: Predicted Spectroscopic Data for Experimental Validation

This table presents the DFT-predicted spectroscopic data that can be directly compared with experimental results to validate the computed 3D conformation.

Data TypeNucleus/BondPredicted Value
¹³C NMR C8 (Carbonyl)~208 ppm
¹³C NMR C4 (Spiro)~75 ppm
¹H NMR H on C7 (axial)~2.4 ppm
¹H NMR H on C7 (equatorial)~2.6 ppm
IR Frequency C=O Stretch~1715 cm⁻¹

Illustrative data, referenced against TMS for NMR. Actual results will vary.

A strong correlation between these predicted values and those obtained from laboratory experiments (NMR, FTIR) would provide powerful evidence that the computed B3LYP/6-31G(d) structure is the correct, lowest-energy conformation of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one in solution.

Conclusion

Validating the 3D conformation of a novel molecule like 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one is a multi-step process that benefits from a hierarchical computational strategy. By combining the speed of Molecular Mechanics (MMFF94) for a comprehensive conformational search with the accuracy of Density Functional Theory (B3LYP/6-31G(d)) for geometry refinement and spectroscopic prediction, researchers can achieve a high degree of confidence in their structural models. This self-validating workflow, which culminates in data directly comparable to experimental results, represents a robust and efficient approach in modern computational drug discovery.

References

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